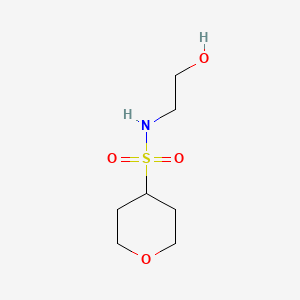

2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)oxane-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c9-4-3-8-13(10,11)7-1-5-12-6-2-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSDVTHFWLTREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S(=O)(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido typically involves the reaction of oxane-4-sulfonyl chloride with ethanolamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain optimal reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine group.

Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activities. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido can be compared with other similar compounds, such as:

N-(2-hydroxyethyl)oxane-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

N-(2-hydroxyethyl)oxane-4-phosphonamide: Contains a phosphonamide group, offering different chemical reactivity and applications.

N-(2-hydroxyethyl)oxane-4-thioamide: Features a thioamide group, which can impart unique biological activities.

The uniqueness of this compound lies in its sulfonamide group, which provides distinct chemical and biological properties compared to its analogs.

Biological Activity

2-Hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido is a sulfonamide compound that has garnered attention in the scientific community for its potential biological activities, particularly in medicinal chemistry and enzymatic inhibition. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its sulfonamide functional group, which is known for its ability to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation and nucleophilic substitution, which can modify its biological properties and efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may function as an inhibitor of certain enzymes, thereby influencing metabolic pathways within cells. For instance, it has been shown to inhibit carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in biological systems .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated efficacy in inhibiting the growth of various cancer cell lines, suggesting that it may interfere with cellular proliferation mechanisms. Notably, it has shown selective inhibition against cancer-associated isoforms of carbonic anhydrase (hCA XII), making it a candidate for targeted cancer therapy .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as carbonic anhydrases has been extensively studied. Inhibition profiles indicate that this compound exhibits a subnanomolar inhibition against hCA XII, showcasing its potential as a selective therapeutic agent .

Research Findings and Case Studies

A variety of studies have been conducted to elucidate the biological activities of this compound:

-

Inhibition of Carbonic Anhydrase :

- A study demonstrated that the compound effectively inhibits hCA II and hCA IX isoforms, which are implicated in tumor progression and metastasis.

- Table 1 : Inhibition Potency of this compound on Carbonic Anhydrase Isoforms

Isoform IC50 (nM) hCA II <1 hCA IX <10 hCA XII <0.5 -

Antitumor Activity :

- The compound was tested against human cancer cell lines, including breast and prostate cancer cells, showing significant reduction in cell viability.

- Case Study : In vitro studies indicated a >70% reduction in cell proliferation at concentrations below 10 µM.

-

Mechanistic Studies :

- Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.